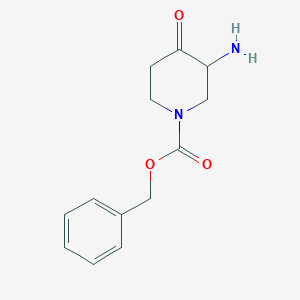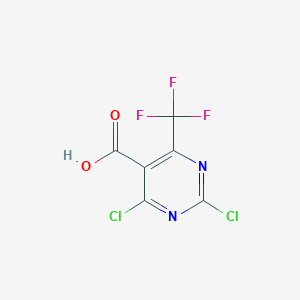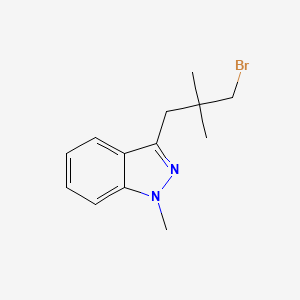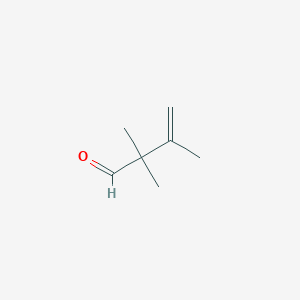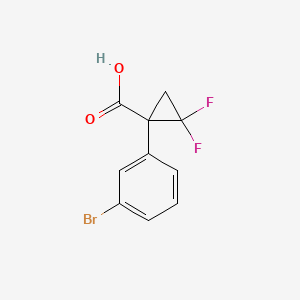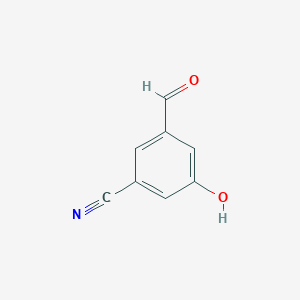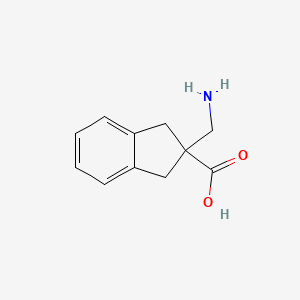
2-(aminomethyl)-2,3-dihydro-1H-indene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-2,3-dihydro-1H-indene-2-carboxylic acid is an organic compound that features both an amino group and a carboxylic acid group attached to an indene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(aminomethyl)-2,3-dihydro-1H-indene-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of indene with formaldehyde and ammonia, followed by oxidation to introduce the carboxylic acid group. Another method involves the use of nitriles, which are reduced to primary amines and then further functionalized to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Catalysts and specific reaction conditions are employed to ensure efficient production. For example, the use of palladium-catalyzed reactions can facilitate the formation of the desired product with high selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Aminomethyl)-2,3-dihydro-1H-indene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides and other substituted products.
Applications De Recherche Scientifique
2-(Aminomethyl)-2,3-dihydro-1H-indene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor studies.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(aminomethyl)-2,3-dihydro-1H-indene-2-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxylic acid group can participate in ionic interactions, further modulating the compound’s effects. These interactions can lead to changes in cellular pathways, such as inhibition of enzyme activity or alteration of receptor signaling .
Comparaison Avec Des Composés Similaires
- 2-(aminomethyl)benzoic acid
- 2-(aminomethyl)cyclohexane carboxylic acid
- 2-(aminomethyl)phenylacetic acid
Comparison: Compared to these similar compounds, 2-(aminomethyl)-2,3-dihydro-1H-indene-2-carboxylic acid is unique due to its indene backbone, which provides distinct steric and electronic properties. This uniqueness can result in different reactivity and interaction profiles, making it a valuable compound for specific applications .
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
2-(aminomethyl)-1,3-dihydroindene-2-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c12-7-11(10(13)14)5-8-3-1-2-4-9(8)6-11/h1-4H,5-7,12H2,(H,13,14) |
Clé InChI |
YBECVMKYYRWNKD-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2CC1(CN)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


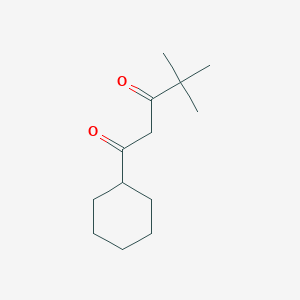

![rac-2-[(2R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-2-yl]aceticacid](/img/structure/B13545561.png)
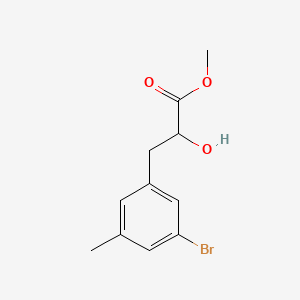

![2-[(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)sulfanyl]ethan-1-aminehydrochloride](/img/structure/B13545589.png)


